1H-Pyrazolo[3,4-C]pyridin-5-amine
Overview
Description
1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an important molecule in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of specific functional groups .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including the modulation of enzyme activity and changes in cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Pyrazolo[3,4-C]pyridin-5-amine . These factors can include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-C]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol, providing the desired products with moderate to good yields . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-C]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, where reagents like N-bromosuccinimide (NBS) or alkyl halides are used.
Cyclization: Cyclization reactions can be facilitated by catalysts such as palladium or copper, leading to the formation of various fused ring systems
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the fused ring system.
1H-Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different biological activities.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific arrangement of the fused rings, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZLBDOEHAFAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717429 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049672-75-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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